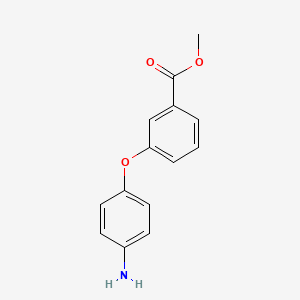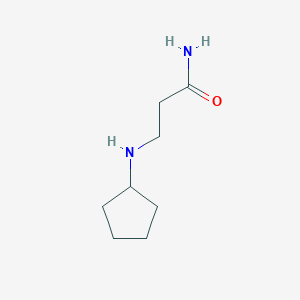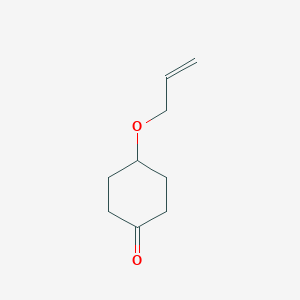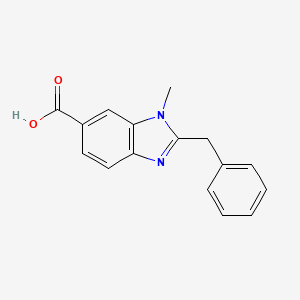
2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid
Descripción general
Descripción
“2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid” is a compound with the molecular formula C16H14N2O3 . It is a derivative of benzimidazole, a heterocyclic compound that is a key structural motif in drug design due to its structural similarity to purine .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves a condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole core with a benzyl group at the 2-position, a methyl group at the 1-position, and a carboxylic acid group at the 6-position .Chemical Reactions Analysis
Benzimidazole derivatives can be synthesized through various chemical reactions. For instance, an efficient one-pot conversion of carboxylic acids into benzimidazoles has been reported, which involves a novel HBTU-promoted methodology .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 282.29 g/mol, a density of 1.33±0.1 g/cm3 (Predicted), and a boiling point of 601.5±50.0 °C (Predicted) .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties :
- A study by Alcalde, Dinarés, Pérez-García, and Roca (1992) describes an efficient one-pot procedure for preparing 2-substituted benzimidazoles, including 2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid, using polyphosphoric acid as a catalyst and solvent. This method is particularly useful for synthesizing 1-alkyl-(1H-benzimidazol-2-yl)pyridinium tetrafluoroborates (Alcalde, Dinarés, Pérez-García, & Roca, 1992).
- Krawczyk, Gdaniec, and Sa˛czewski (2005) explored the crystal structure of 1H-Benzimidazole-2-carboxylic acid, revealing its zwitterionic form and the formation of a two-dimensional network through hydrogen bonds (Krawczyk, Gdaniec, & Sa˛czewski, 2005).
Biological Activities and Potential Applications :
- Ram et al. (1992) synthesized a series of benzimidazole-2-carbamates, including compounds related to this compound, demonstrating significant growth inhibition in L1210 cells and potential antifilarial activity (Ram et al., 1992).
- Poddar, Saqueeb, and Rahman (2016) reported the synthesis of benzimidazole derivatives, including 2-methyl-1H-benzimidazole, showing moderate antioxidant and cytotoxic activities, with potential implications for cancer research (Poddar, Saqueeb, & Rahman, 2016).
- Raghunath and Viswanathan (2014) synthesized 6-substituted benzimidazole-2-carbamic acid derivatives, exhibiting significant antibacterial and antifungal activities, suggesting potential as antimicrobial agents (Raghunath & Viswanathan, 2014).
Structural Analysis and Molecular Design :
- Yao, Che, and Zheng (2008) investigated the structural and fluorescent characteristics of metal-organic frameworks involving benzimidazole-5-carboxylate, revealing insights into the luminescent properties related to their structures (Yao, Che, & Zheng, 2008).
- Sharma, Kohli, and Sharma (2010) synthesized benzimidazole derivatives for evaluating their antihypertensive activity, highlighting the potential of these compounds in cardiovascular research (Sharma, Kohli, & Sharma, 2010).
Mecanismo De Acción
The mechanism of action of benzimidazole derivatives can vary depending on the specific compound and its biological target. For instance, some benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Direcciones Futuras
Benzimidazole and its derivatives have been extensively utilized in the process of drug development . Due to the broad range of chemical and biological properties of benzimidazole, it has become an important synthon in the development of new drugs . Therefore, the future directions for “2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid” could involve further exploration of its potential applications in drug discovery and development.
Propiedades
IUPAC Name |
2-benzyl-3-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18-14-10-12(16(19)20)7-8-13(14)17-15(18)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUAUAPHOGISMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)N=C1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


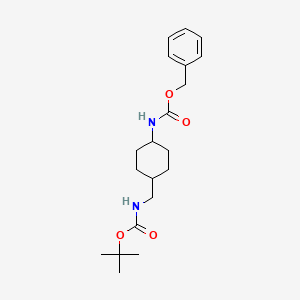
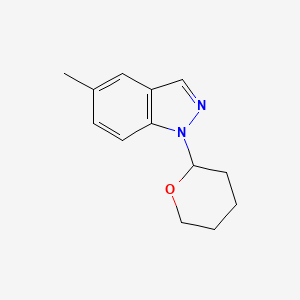

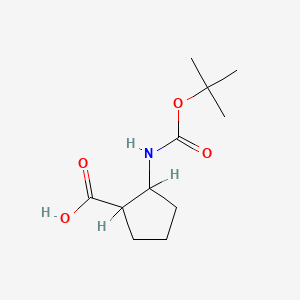
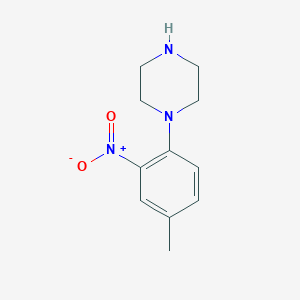


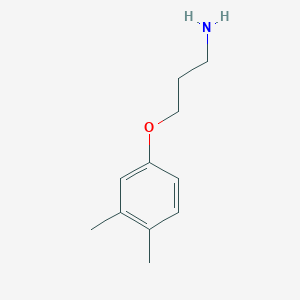
![5-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3112800.png)
![Spiro[furan-2(3H),17'-[4,7]methano[17H]cyclopenta[a]phenanthrene]-5'(2'H)-carbonitrile, hexadecahydro-11'-hydroxy-10',13'-dimethyl-3',5,20'-trioxo-, (4'S,5'S,7'R,8'S,9'S,10'R,11'R,13'S,14'S,17'R)-](/img/structure/B3112806.png)
![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/structure/B3112809.png)
